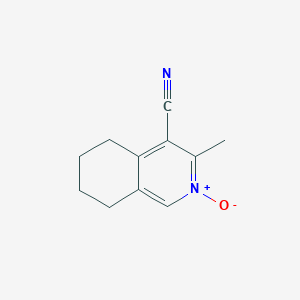
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide typically involves multicomponent reactions. One common method is the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. These methods involve the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions include nitrones, amine derivatives, and substituted tetrahydroisoquinolines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds.
Aplicaciones Científicas De Investigación
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its neuroprotective and antineuroinflammatory effects. It is believed to exert its effects through the inhibition of oxidative stress and the modulation of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the carbonitrile and oxide groups.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness
3-Methyl-5,6,7,8-tetra-hydroisoquinoline-4-carbonitrile 2-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile and oxide groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in both research and industrial applications.
Propiedades
IUPAC Name |
3-methyl-2-oxido-5,6,7,8-tetrahydroisoquinolin-2-ium-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-11(6-12)10-5-3-2-4-9(10)7-13(8)14/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVQLSOESSOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C2CCCCC2=C1C#N)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2,4,6-trimethyl-3-(naphthalene-1-carbonylamino)phenyl]naphthalene-1-carboxamide](/img/structure/B5560629.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(6-hydroxy-1,4-oxazepan-4-yl)acetamide](/img/structure/B5560633.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)

![2-methyl-4-[3-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5560651.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)
![11-phenyl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B5560710.png)

